Indole-2-Carbonyl vs. Indole-3-Carbonyl Regioisomerism: Differentiated Patent Chemical Space and Target Selectivity Implications
The target compound (CAS 1706073-50-8) features an indole-2-carbonyl substituent, in contrast to the indole-3-carbonyl regioisomer (CAS 1705969-42-1) and the indole-5-carbonyl analog (CAS 1797890-35-7). Hoffmann-La Roche filed two distinct patent families for indole-3-carbonyl-spiro-piperidine V1a antagonists (US2008/0161299) and indole-2-carbonyl-spiro-piperidine V1a antagonists (US8022213), indicating non-overlapping SAR and intellectual property space [1] [2]. A structurally related 6-chloro-indole-3-carbonyl analog (CHEMBL3416861) exhibits human V1a Ki = 4 nM but shows >250-fold selectivity loss at murine V1a (Ki = 1,010 nM) and negligible oxytocin receptor affinity (Ki = 7,520 nM) [3]. In contrast, siramesine—an N-alkyl-substituted spiro[benzofuran-1,4'-piperidine]—displays Ki σ2 = 0.19 nM and σ1 = 17 nM (140-fold selectivity), demonstrating that the nature and position of the N-substituent fundamentally determines target family engagement (V1a vs. sigma) .
| Evidence Dimension | Chemical structure: indole-carbonyl regioisomerism (position 2 vs. 3 vs. 5) and biological target family assignment (V1a vs. sigma receptors) |
|---|---|
| Target Compound Data | Indole-2-carbonyl-spiro[2-benzofuran-1,4'-piperidine]-3-one (CAS 1706073-50-8); formally within indol-2-yl-carbonyl-spiro-piperidine V1a antagonist patent scope |
| Comparator Or Baseline | Comparator 1 (indole-3-carbonyl): CAS 1705969-42-1, within indol-3-yl-carbonyl-spiro-piperidine V1a antagonist patent scope. Comparator 2 (indole-5-carbonyl): CAS 1797890-35-7, associated with sigma receptor and NPY5 modulation. Comparator 3 (siramesine): Ki σ2 = 0.19 nM, σ1 = 17 nM; 140-fold sigma-2 selective. Comparator 4 (CHEMBL3416861, 6-chloro-indole-3-carbonyl): human V1a Ki = 4 nM, mouse V1a Ki = 1,010 nM, human oxytocin Ki = 7,520 nM |
| Quantified Difference | Separate patent families (Hoffmann-La Roche) for indole-2-carbonyl vs. indole-3-carbonyl V1a antagonists; siramesine is sigma-2 selective (140-fold σ2/σ1, Ki σ2 = 0.19 nM) vs. V1a-targeted indole-2-carbonyl class; CHEMBL3416861 (indole-3-carbonyl) shows >250-fold species-dependent V1a affinity drop |
| Conditions | Patent claims (US8022213; US2008/0161299); V1a radioligand displacement ([³H]-vasopressin, HEK293 membranes, scintillation proximity assay); sigma receptor binding ([³H]-(+)-pentazocine for σ1, [³H]-DTG for σ2) |
Why This Matters
The indole-2-carbonyl substitution pattern defines a distinct patent space and, by structural analogy to the indole-3-carbonyl series, is expected to produce a unique V1a selectivity profile that cannot be replicated by substituting the 3-carbonyl or 5-carbonyl regioisomers or by using sigma-2-biased N-alkyl analogs.
- [1] Bissantz, C., et al. (2011). Spiro-piperidine derivatives (indol-2-yl-carbonyl-spiro-piperidine V1a antagonists). U.S. Patent No. US8022213B2. Hoffmann-La Roche Inc. View Source
- [2] Bissantz, C., et al. (2008). Indol-3-yl-carbonyl-spiro-piperidine derivatives as V1a receptor antagonists. U.S. Patent Application Publication No. US2008/0161299 A1. View Source
- [3] BindingDB. BDBM50077206 (CHEMBL3416861). Ki data: human V1a = 4 nM; mouse V1a = 1,010 nM; human oxytocin receptor = 7,520 nM. Displacement of [³H]-vasopressin/[³H]-oxytocin from HEK293 membranes. View Source
